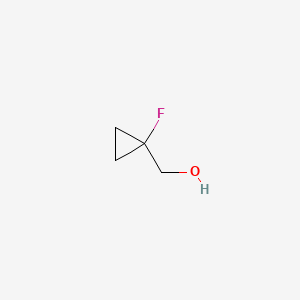

(1-Fluorocyclopropyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-Fluorocyclopropyl)methanol” is a chemical compound with the molecular formula C4H7FO . It has an average mass of 90.096 Da and a monoisotopic mass of 90.048096 Da . The compound is also known by its IUPAC name, Cyclopropanemethanol, 1-fluoro- .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropyl group (a three-carbon ring) with a fluorine atom and a methanol group attached . The presence of the fluorine atom and the methanol group contributes to the unique properties of this compound.Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 102.5±13.0 °C at 760 mmHg, and a vapor pressure of 18.7±0.4 mmHg at 25°C . It has a flash point of 40.9±11.5 °C and an index of refraction of 1.426 . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Applications De Recherche Scientifique

Intramolecular Hydrogen Bonding

(1-Fluorocyclopropyl)methanol displays unique intramolecular hydrogen bonding, which affects its conformation. This bonding occurs between the fluorine atom and the hydrogen atom of the hydroxyl group, making this rotamer significantly more stable compared to other forms of the molecule (Møllendal, Leonov, & Meijere, 2004).

Reaction Dynamics with Methanol

1-Fluoro-1-bromo-2-arylcyclopropanes react with methanol, exhibiting different behaviors based on the presence of bases or AgNO3. These reactions highlight the influence of electronic effects and structural factors on the reaction pathways (Aksenov & Terent'eva, 1978).

Methanol in Biological Systems

Methanol, as a common solubilizing agent, significantly impacts lipid dynamics in biological membranes. It alters lipid transfer and flip-flop kinetics, crucial for understanding cell membrane behavior and transmembrane protein/peptide studies (Nguyen et al., 2019).

Synthesis of Enantiopure Compounds

Enantiopure (2-fluoro-2-phenlycyclopropyl)methanol is synthesized using lipase-catalyzed reactions, showcasing the potential for producing stereoisomers with high enantiomeric excesses, significant for pharmaceutical and chemical synthesis applications (Rosen & Haufe, 2002).

Methanol as Feedstock in Bioproduction

Corynebacterium glutamicum has been engineered for methanol-dependent growth, demonstrating the use of methanol as an essential carbon source in bioproduction. This research has implications for the bioconversion of methanol into useful chemicals (Tuyishime et al., 2018).

α-Fluorination of Ketones

Methanol acts as a solvent in the α-fluorination of ketones, facilitating the transformation of various ketones into α-fluoro derivatives. This process has significant potential in organic synthesis and pharmaceutical applications (Stavber, Jereb, & Zupan, 2002).

Methanol-Derived Carbon in Soil Microorganisms

Soil-dwelling bacteria and fungi utilize methanol-derived carbon, playing a significant role in the biogeochemical cycling of methanol in forest soils. This research contributes to our understanding of the terrestrial methanol sink and soil microbial ecology (Morawe et al., 2017).

Industrial Biotechnology Applications

Methanol-based biotechnology with methylotrophic bacteria has seen significant advancements. These bacteria offer potential for economically competitive bioprocesses using methanol as an alternative carbon source (Schrader et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

(1-fluorocyclopropyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-4(3-6)1-2-4/h6H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEYSMRZZLYOCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154985-93-0 |

Source

|

| Record name | (1-fluorocyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the main finding of the research regarding (1-fluorocyclopropyl)methanol?

A1: The research primarily focuses on characterizing the intramolecular hydrogen bonding present in this compound. Through microwave spectroscopy and quantum chemical calculations, the researchers were able to confirm the presence of this type of bonding within the molecule []. This finding contributes to a deeper understanding of the compound's structural properties and potential reactivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)